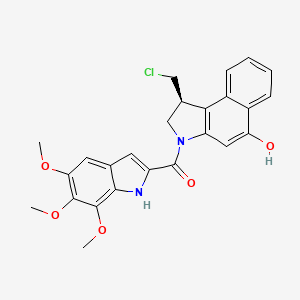
Duocarmycin TM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CBI-TMI: is a compound belonging to the class of cyclopropylindoline antitumor antibiotics. It is known for its potent cytotoxic properties and its ability to selectively alkylate DNA in the minor groove. This compound is particularly significant in cancer research due to its hypoxia-activated prodrug properties, making it a promising candidate for targeting hypoxic tumor cells .
Scientific Research Applications
CBI-TMI has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying DNA alkylation and the effects of minor groove binding.
Biology: Investigated for its role in inducing apoptosis in cancer cells and its potential as a hypoxia-activated prodrug.
Medicine: Explored as a potential therapeutic agent for targeting hypoxic tumor cells, with ongoing research into its efficacy and safety.
Industry: Utilized in the development of new anticancer drugs and as a tool for studying DNA-protein interactions .
Mechanism of Action
CBI-TMI exerts its effects through a mechanism involving the selective alkylation of adenine residues in the minor groove of DNA. This alkylation disrupts the DNA structure, leading to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound is activated under hypoxic conditions, making it particularly effective against hypoxic tumor cells. The molecular targets include DNA and various proteins involved in DNA repair and replication pathways .
Safety and Hazards
Future Directions
The success of duocarmycins has transformed the treatment of HER2-positive breast cancer and has re-energized the field of ADC development . Given their advanced pharmaceutical properties, next-generation HER2-targeted ADCs have the potential to be active beyond traditional HER2-positive breast cancer and may be effective in cells with low expression of HER2 or ERBB2 mutations, opening a spectrum of new possible clinical applications .
Biochemical Analysis
Biochemical Properties
Duocarmycin TM, like other members of the duocarmycin class, is a small-molecule, synthetic, DNA minor groove binding alkylating agent . It binds to the minor groove of DNA and alkylates the nucleobase adenine at the N3 position . This irreversible alkylation disrupts the nucleic acid architecture .
Cellular Effects
The disruption of the nucleic acid architecture by this compound eventually leads to tumor cell death . This makes this compound suitable for targeting solid tumors .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the minor groove of DNA and the alkylation of the nucleobase adenine at the N3 position . This irreversible alkylation disrupts the nucleic acid architecture, which eventually leads to tumor cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CBI-TMI involves several steps, starting with the preparation of the chloromethylbenzindoline (CBI) core. This core is then coupled with the tetramethylindoline (TMI) moiety. The reaction conditions typically involve the use of strong bases and organic solvents to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of CBI-TMI follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: CBI-TMI undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: CBI-TMI can be reduced to its corresponding amino derivatives, which are also biologically active.
Substitution: The compound can undergo substitution reactions, particularly at the chloromethyl group, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of CBI-TMI, each with unique biological properties .
Comparison with Similar Compounds
CBI-TMI is compared with other similar compounds, such as:
Duocarmycins: These compounds also alkylate DNA in the minor groove but differ in their chemical structure and activation mechanisms.
CC-1065: Another potent DNA alkylating agent with a different core structure but similar biological activity.
Yatakemycin: Shares the DNA alkylation mechanism but has a distinct chemical structure and spectrum of activity
Uniqueness: CBI-TMI is unique due to its hypoxia-activated prodrug properties, which allow it to selectively target hypoxic tumor cells. This selectivity reduces the potential for off-target effects and enhances its therapeutic index .
List of Similar Compounds:
- Duocarmycins
- CC-1065
- Yatakemycin
properties
IUPAC Name |
[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indol-3-yl]-(5,6,7-trimethoxy-1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O5/c1-31-20-9-13-8-17(27-22(13)24(33-3)23(20)32-2)25(30)28-12-14(11-26)21-16-7-5-4-6-15(16)19(29)10-18(21)28/h4-10,14,27,29H,11-12H2,1-3H3/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHDGIYFJJUFKN-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3CC(C4=C3C=C(C5=CC=CC=C54)O)CCl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3C[C@H](C4=C3C=C(C5=CC=CC=C54)O)CCl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

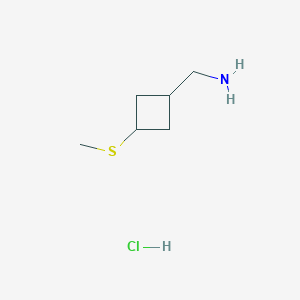
![5-((3-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2570652.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2570654.png)
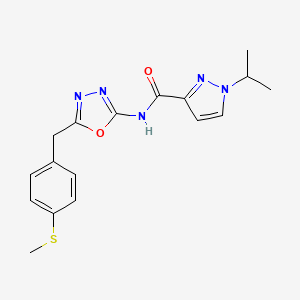

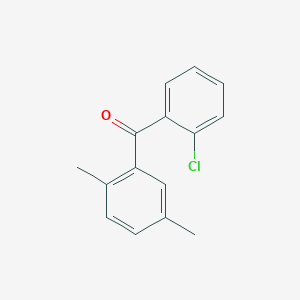
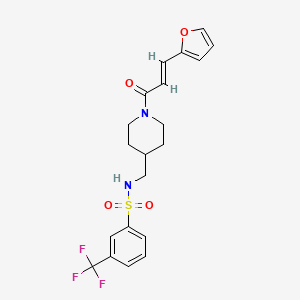
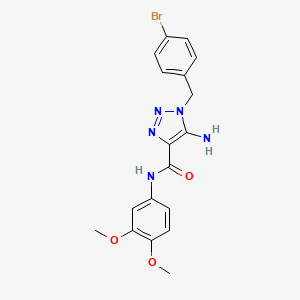

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3,4-dimethoxybenzoate](/img/structure/B2570667.png)
![N-[[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide](/img/structure/B2570670.png)
![ethyl N-[(3-{[(4-fluorobenzoyl)(phenyl)amino]methyl}-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)carbonyl]glycinate](/img/structure/B2570671.png)

![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]indole-3-carbonitrile](/img/structure/B2570673.png)